

Comparison Guide: In Vivo Validation of Oligomycin A as a Therapeutic Candidate

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Compound of Interest

Compound Name: 21-Hydroxyoligomycin A

Cat. No.: B15561388

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This guide provides a comparative analysis of Oligomycin A's in vivo performance against alternative therapeutic strategies, supported by experimental data and detailed methodologies. It is intended for researchers, scientists, and drug development professionals evaluating mitochondrial inhibitors as potential therapeutics.

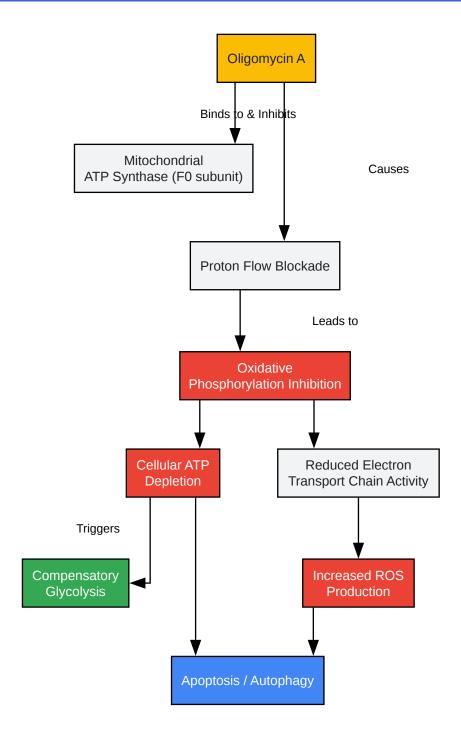
Executive Summary

Oligomycin A is a potent inhibitor of the F0 subunit of mitochondrial ATP synthase, effectively halting ATP production through oxidative phosphorylation[1][2][3]. This mechanism suggests potential therapeutic applications in diseases characterized by metabolic dysregulation, such as cancer and certain inflammatory conditions. However, its clinical use is hampered by significant toxicity[1]. This guide compares the in vivo effects of Oligomycin A with other metabolic inhibitors and standard-of-care agents, focusing on efficacy and toxicity in relevant disease models.

Mechanism of Action

Oligomycin A blocks the proton channel of ATP synthase, which is essential for the oxidative phosphorylation of ADP to ATP[1]. This inhibition leads to a rapid decrease in mitochondrial respiration and a metabolic shift toward glycolysis[2]. The downstream effects include reduced cellular ATP levels, an increase in reactive oxygen species (ROS), and potentially, the induction of autophagy and apoptosis[2][4].









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